Preserved Inotropic Response in Heart Failure: Pimobendan vs. Amrinone
In a canine model of pacing-induced CHF, pimobendan maintained its positive inotropic effect, whereas the PDE3 inhibitor amrinone lost its efficacy. This demonstrates a key mechanistic advantage for pimobendan in the failing heart [1].
| Evidence Dimension | Left Ventricular Contractility (EES) |
|---|---|
| Target Compound Data | EES increased from 3.9 ± 0.5 to 5.7 ± 0.4 mm Hg/mL (P < .05) after CHF. |
| Comparator Or Baseline | Amrinone: No significant positive inotropic effect after CHF. |
| Quantified Difference | Pimobendan produced a significant increase in EES post-CHF; amrinone's effect was abolished. |
| Conditions | Conscious dogs with pacing-induced CHF, at rest. Pimobendan 0.25 mg/kg i.v., Amrinone 1 mg/kg + 10 μg/kg/min i.v. |
Why This Matters
This data confirms that pimobendan's calcium sensitization provides functional inotropic support where pure PDE3 inhibition fails, a critical differentiator for selecting compounds for heart failure research or therapeutic development.
- [1] O'Brien PJ, Shen H, Gwathmey JK, et al. The cardiac effects of pimobendan (but not amrinone) are preserved at rest and during exercise in conscious dogs with pacing-induced heart failure. J Pharmacol Exp Ther. 1996; (Abstract). View Source
